1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is a synthetic compound known for its utility in medicinal chemistry, particularly as a chiral synthon in drug discovery. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and two carboxylate functionalities, which contribute to its unique chemical properties and potential biological activities.
The compound has been synthesized through various methods, primarily involving palladium-catalyzed reactions and stereoselective hydrogenation techniques. The synthesis of this compound has been documented in scientific literature, including studies focused on its application in drug development programs, particularly those targeting the retinoic acid-related orphan receptor gamma t (RORγt) inverse agonist pathway .
1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is classified as a piperidine derivative. Its structural classification as a dicarboxylate indicates that it contains two carboxylic acid functional groups, which are esterified with methanol and tert-butyl alcohol.
The synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate typically involves the following steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, pressure, and the concentration of reactants. The use of palladium as a catalyst allows for high selectivity and efficiency in forming the desired product. The stereoselective hydrogenation step is critical for achieving the correct configuration of the chiral centers in the final compound.
The molecular formula of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is . The structure features:
Key structural data includes:
1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its steric and electronic properties. The presence of bulky tert-butyl and methoxy groups can affect reaction rates and mechanisms.
The mechanism of action for compounds like 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate often involves interactions with biological targets such as enzymes or receptors. For instance, its role as a chiral synthon allows it to be incorporated into larger molecular frameworks that may modulate biological pathways.
Research indicates that derivatives of this compound have been explored for their potential activity against specific targets in drug discovery programs . The precise mechanism would depend on the specific biological context and target interaction.
Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) for structural confirmation.
1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate serves several purposes in scientific research:
Its application extends into pharmacology where it may contribute to understanding receptor interactions or metabolic pathways related to drug action .
The systematic IUPAC name—1-(tert-butoxycarbonyl)-4-methoxy-4-(methoxycarbonyl)piperidine—encapsulates the compound’s critical structural features: a piperidine ring with a tert-butoxycarbonyl (Boc) group at N1, a methoxycarbonyl (methyl ester) at C4, and a methoxy ether at the same C4 position. This trifunctional architecture (molecular formula C₁₃H₂₃NO₅, MW 273.33 g/mol) establishes C4 as a sterically congested, fully substituted carbon center [2] [10]. The presence of both carboxylate and alkoxy substituents at C4 creates a quaternary stereocenter with defined tetrahedral geometry, significantly influencing the ring’s conformational flexibility and reactivity profile.
Table 1: Nomenclature and Molecular Identifiers of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-Dicarboxylate
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 495415-08-2 | [2] [10] |
Molecular Formula | C₁₃H₂₃NO₅ | [2] |
Systematic Name | Methyl 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylate | [10] |
Other Names | 4-Methyl 1-(2-methyl-2-propanyl) 4-methoxy-1,4-piperidinedicarboxylate | [10] |
MDL Number | MFCD20923423 | [2] [10] |
The C4-methoxy group exerts a pronounced +I (inductive) effect, reducing the electrophilicity of the adjacent ester carbonyl compared to standard piperidine-4-carboxylates like tert-butyl 1-boc-4-piperidinecarboxylate* (124443-68-1) [3]. This electronic modulation is quantifiable through IR spectroscopy, where the C=O stretch of the C4-methyl ester appears at ~1720 cm⁻¹, approximately 15–20 cm⁻¹ higher than in non-alkoxylated analogs, indicating decreased conjugation and enhanced carbonyl polarization. Consequently, the C4 ester displays attenuated reactivity toward nucleophiles but remains susceptible to organometallic reagents (e.g., Grignard additions) due to steric accessibility [10].
Orthogonal protection at N1 and C4 is pivotal for regioselective piperidine functionalization. The Boc group (N1) and methyl ester (C4) exhibit complementary stability profiles: the Boc group is stable toward bases and nucleophiles but cleaved under mild acids (e.g., TFA), while the methyl ester tolerates acidic conditions but undergoes hydrolysis or transesterification under basic conditions. This differentiation enables sequential deprotection and modification:
Table 2: Synthetic Utility of Orthogonal Protective Groups in Piperidine-1,4-Dicarboxylates
Reaction Conditions | Selective Modification | Product Application | |
---|---|---|---|
TFA/DCM (0°C to rt) | N1-Boc deprotection | Secondary amine for nucleophile capture (e.g., sulfonamides in kinase inhibitors) | [6] |
LiOH/THF/H₂O (0°C) | C4-ester hydrolysis | Carboxylic acid for peptide coupling or Curtius rearrangement | [3] [9] |
DIBAL-H, toluene (−78°C) | C4-ester reduction to alcohol | Alcohol precursor for mesylation/displacement (e.g., in crizotinib intermediates) | [8] |
i. LDA/THF (−78°C)ii. R-X | C4-alkoxy-directed α-lithiation | Functionalization adjacent to quaternary center | [10] |
The C4-methoxy group further enhances synthetic versatility by enabling directed metalation. Strong bases like LDA (lithium diisopropylamide) deprotonate the α-position to the methoxy moiety, generating a nucleophilic species that undergoes alkylation or carbonyl addition. This reaction is unfeasible in non-alkoxylated analogs like tert-butyl 4-formylpiperidine-1-carboxylate* (137076-22-3), where the aldehyde lacks directing capability [5] [9]. In EGFR inhibitor synthesis, such directed lithiation installs side chains that enhance target binding affinity [6].
The steric bulk of the C4-methoxy/methyl ester ensemble also governs stereoselective reactions. In hydrogenation or nucleophilic additions, the convex face of the piperidine ring is sterically shielded, directing attack preferentially from the concave face. This effect is exploited in rel-tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate* (1232059-97-0) synthesis, where the C4-methoxy group controls diastereoselectivity during reductive amination [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3